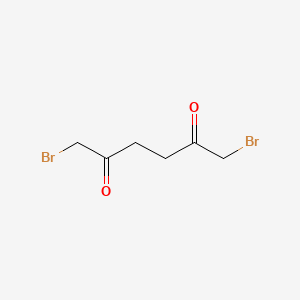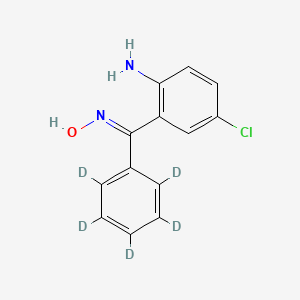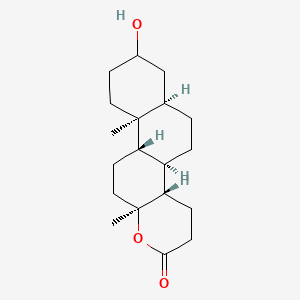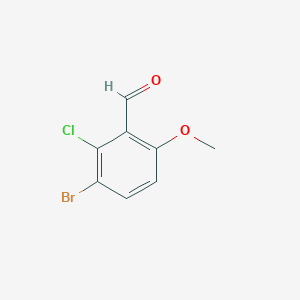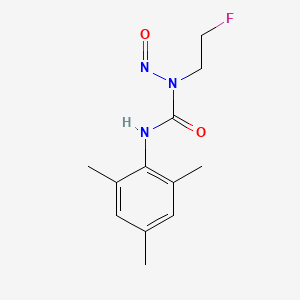
Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso-: is a synthetic organic compound characterized by the presence of a urea moiety substituted with a 2-fluoroethyl group, a mesityl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- typically involves the reaction of mesityl isocyanate with 2-fluoroethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The nitroso group is introduced through the reaction of the resulting urea derivative with nitrosyl chloride or another nitrosating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-fluoroethyl)-3-phenyl-: Similar structure but with a phenyl group instead of a mesityl group.
Urea, 1-(2-fluoroethyl)-3-methyl-: Similar structure but with a methyl group instead of a mesityl group.
Urea, 1,1’-p-phenylenebis[3-(2-fluoroethyl)-: Contains two urea moieties linked by a phenylene group.
Uniqueness
Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso- is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and biological activity
This detailed article provides a comprehensive overview of Urea, 1-(2-fluoroethyl)-3-mesityl-1-nitroso-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
69226-61-5 |
|---|---|
Molecular Formula |
C12H16FN3O2 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitroso-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C12H16FN3O2/c1-8-6-9(2)11(10(3)7-8)14-12(17)16(15-18)5-4-13/h6-7H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
JEUCLOCQSGVRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N(CCF)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


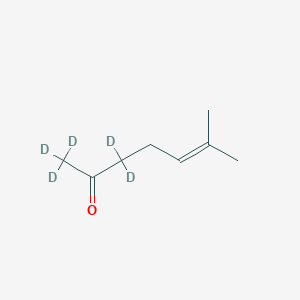
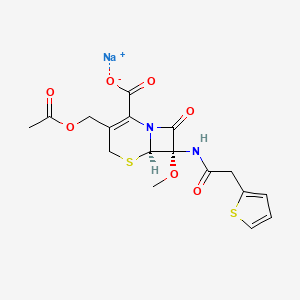

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
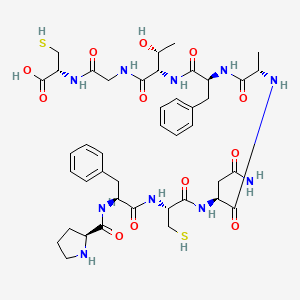
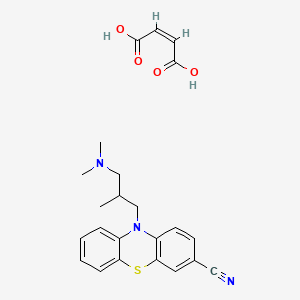
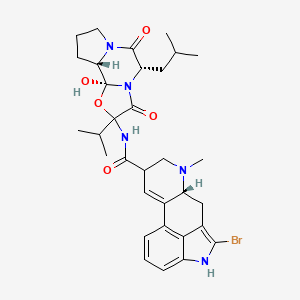
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)
